2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a unique structure combining a phthalimide moiety with a pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, followed by the introduction of the pyridine and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group on the pyridine ring can produce an amine derivative.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, potentially inhibiting their activity. The pyridine and furan rings can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like thalidomide and lenalidomide share the phthalimide moiety and have similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are structurally related and have diverse biological functions.
Furan derivatives: Furan-based compounds like furfural and furosemide are used in various industrial and medicinal applications.
Uniqueness
What sets 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(11-23-19(25)16-3-1-2-4-17(16)20(23)26)22-9-13-7-15(10-21-8-13)14-5-6-27-12-14/h1-8,10,12H,9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRJXLKFJBEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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